molecular formula C10H14FNO B13169300 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol

3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B13169300
M. Wt: 183.22 g/mol
InChI Key: VRIUVUFFOBXTMC-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of 2-fluoro-4-methylaniline and 3-chloropropanol in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorinated aromatic ring can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorinated aromatic ring enhances its stability and binding properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(2-fluoro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

VRIUVUFFOBXTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CCN)O)F

Origin of Product

United States

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